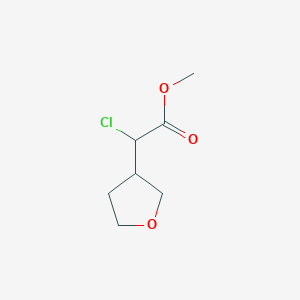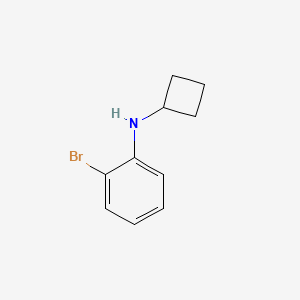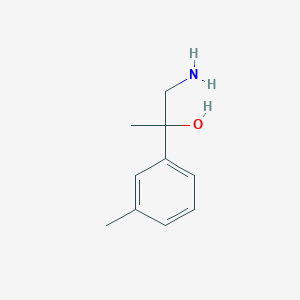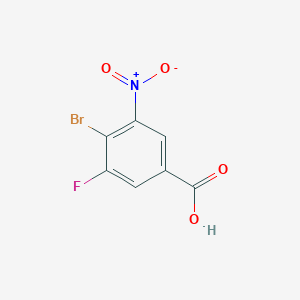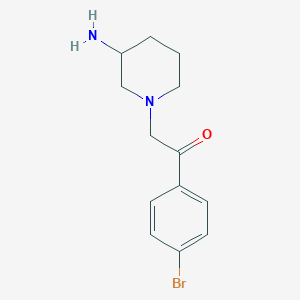
2-(3-Aminopiperidin-1-yl)-1-(4-bromophenyl)ethan-1-one
説明
2-(3-Aminopiperidin-1-yl)-1-(4-bromophenyl)ethan-1-one (abbreviated as 2-APB) is a synthetic compound that has a range of applications in scientific research. It belongs to the class of organic compounds known as piperidines, which are cyclic compounds consisting of a nitrogen atom and four carbon atoms. 2-APB is a derivative of the naturally occurring neurotransmitter, serotonin, and has been used in a variety of studies related to cellular signaling and the effects of hormones on cells.
科学的研究の応用
Neuroprotective Agents
A study by Gitto et al. (2014) explored the synthesis of derivatives similar to 2-(3-Aminopiperidin-1-yl)-1-(4-bromophenyl)ethan-1-one. They synthesized a library of compounds and found significant binding affinity at nanomolar concentrations in GluN2B-containing NMDA receptors. These compounds, particularly ligand 35, showed potential as neuroprotective agents due to their antioxidant effects and antagonistic effects on NMDA-mediated excitatory post-synaptic currents in mouse hippocampal slices (Gitto et al., 2014).
Polymer Chemistry
Hawker and Fréchet (1990) described the use of similar compounds in the novel convergent growth approach to dendritic macromolecules. They utilized a synthetic pathway involving benzylic bromide, which is structurally related to 2-(3-Aminopiperidin-1-yl)-1-(4-bromophenyl)ethan-1-one, for the preparation of polyether dendritic fragments. This approach allowed for control over the placement of peripheral groups in the resulting hyperbranched macromolecules (Hawker & Fréchet, 1990).
Fluorescent Chemosensors
Shylaja et al. (2020) developed a fluorescent chemosensor based on a derivative of 2-aminopyridine-3-carbonitrile, which shares structural features with 2-(3-Aminopiperidin-1-yl)-1-(4-bromophenyl)ethan-1-one. This chemosensor was effective in detecting Fe3+ ions and picric acid in nanomolar limits, demonstrating the utility of such compounds in sensitive detection applications (Shylaja et al., 2020).
Corrosion Inhibition
Kaya et al. (2016) conducted a study on thiazole and thiadiazole derivatives, which are structurally similar to 2-(3-Aminopiperidin-1-yl)-1-(4-bromophenyl)ethan-1-one, for their corrosion inhibition performance on iron metal. They utilized quantum chemical calculations and molecular dynamics simulations to evaluate the interaction strength and inhibition efficiency, demonstrating the potential application of such compounds in material science and engineering (Kaya et al., 2016).
特性
IUPAC Name |
2-(3-aminopiperidin-1-yl)-1-(4-bromophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c14-11-5-3-10(4-6-11)13(17)9-16-7-1-2-12(15)8-16/h3-6,12H,1-2,7-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSHSTUOTJYAHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)C2=CC=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopiperidin-1-yl)-1-(4-bromophenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1527293.png)
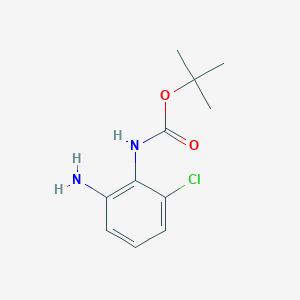
![1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1527295.png)
![[2-(2-Methoxyethoxy)-4-methylphenyl]methanamine](/img/structure/B1527298.png)
